molecular formula C8H4BrF3O2 B1303761 4-Bromo-2,3,6-trifluorophenylacetic acid CAS No. 537033-59-3

4-Bromo-2,3,6-trifluorophenylacetic acid

Cat. No.: B1303761
CAS No.: 537033-59-3
M. Wt: 269.01 g/mol
InChI Key: PYGHAKCYVDCEAK-UHFFFAOYSA-N
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Description

4-Bromo-2,3,6-trifluorophenylacetic acid is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . This compound is characterized by the presence of bromine and three fluorine atoms attached to a phenylacetic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Environmental Impact and Detection

  • Environmental Presence and Toxicology of Brominated Phenols : Studies have focused on the occurrence, toxicokinetics, and toxicodynamics of brominated phenols, such as 2,4,6-Tribromophenol, in the environment. These compounds, which share structural similarities with 4-Bromo-2,3,6-trifluorophenylacetic acid, are used in the production of brominated flame retardants and can degrade into various environmental pollutants. The widespread presence of such compounds, including their detection in water, soil, and air, underscores the importance of understanding their environmental fate and toxicological impact (Koch & Sures, 2018).

Chemical Synthesis and Analysis

  • Practical Synthesis of Related Compounds : Research into the synthesis of related brominated and fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, is critical for the development of pharmaceuticals and other chemical products. Such studies highlight the methodologies for efficiently producing these compounds, which are key intermediates in manufacturing processes. The synthesis approaches also reflect on the challenges and solutions in the chemical synthesis of brominated and fluorinated aromatic compounds, potentially offering insights into the handling of this compound (Qiu et al., 2009).

Environmental and Health Risk Assessment

  • Biomonitoring and Risk Assessment : Studies on biomonitoring data for compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) provide a framework for understanding the exposure levels and health risks associated with the use of herbicides and related chemicals. These assessments are crucial for setting regulatory standards and protective measures for both the environment and human health. Analyzing the exposure and potential risks associated with similar compounds to this compound could follow similar methodologies (Aylward et al., 2009).

Safety and Hazards

4-Bromo-2,3,6-trifluorophenylacetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3,6-trifluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the reaction of 4-bromo-2,3,6-trifluorobenzyl bromide with sodium cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,6-trifluorophenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • **Reduction

Properties

IUPAC Name

2-(4-bromo-2,3,6-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-4-2-5(10)3(1-6(13)14)7(11)8(4)12/h2H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGHAKCYVDCEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270087
Record name 4-Bromo-2,3,6-trifluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-59-3
Record name 4-Bromo-2,3,6-trifluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537033-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3,6-trifluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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